molecular formula C25H31N5O7 B1683835 Visnafylline CAS No. 17243-56-0

Visnafylline

Cat. No.: B1683835
CAS No.: 17243-56-0
M. Wt: 511.5 g/mol
InChI Key: ZKRHYVITLOCBGK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Visnafylline is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a small molecule that has been studied for its pharmacological effects and potential therapeutic uses. The compound is known for its ability to interact with specific molecular targets, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Visnafylline typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Step 1: Formation of an intermediate compound through a series of reactions such as alkylation or acylation.

    Step 2: Cyclization reactions to form the core structure of this compound.

    Step 3: Functional group modifications to achieve the desired chemical properties.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification processes: Techniques such as crystallization, distillation, or chromatography to isolate the final product.

    Quality control: Ensuring the consistency and quality of the compound through rigorous testing and validation.

Chemical Reactions Analysis

Types of Reactions: Visnafylline undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Visnafylline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and chemical behavior.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

Visnafylline can be compared with other similar compounds, such as:

    Theophylline: A well-known bronchodilator with similar structural features.

    Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication.

    Doxofylline: A new generation xanthine bronchodilator with fewer cardiovascular side effects.

Uniqueness: this compound stands out due to its specific molecular interactions and potential therapeutic applications. Unlike some of its analogues, it may offer unique benefits in terms of efficacy and safety profiles.

Comparison with Similar Compounds

  • Theophylline
  • Pentoxifylline
  • Doxofylline
  • Aminophylline

Properties

IUPAC Name

1,3-dimethyl-2-oxopurin-6-olate;2-(9-methoxy-7-methyl-5-oxofuro[3,2-g]chromen-4-yl)oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO5.C7H8N4O2/c1-11-10-13(20)14-15(23-9-7-19(2,3)4)12-6-8-22-16(12)18(21-5)17(14)24-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h6,8,10H,7,9H2,1-5H3;3,12H,1-2H3/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGJGZBINFWRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OCC[N+](C)(C)C.CN1C(=C2C(=NC=N2)N(C1=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938155
Record name 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17243-56-0
Record name Visnafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9-Methoxy-7-methyl-5-oxo-5H-furo[3,2-g][1]benzopyran-4-yl)oxy]-N,N,N-trimethylethan-1-aminium 1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VISNAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB901PL1KW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visnafylline
Reactant of Route 2
Reactant of Route 2
Visnafylline
Reactant of Route 3
Reactant of Route 3
Visnafylline
Reactant of Route 4
Reactant of Route 4
Visnafylline
Reactant of Route 5
Visnafylline
Reactant of Route 6
Reactant of Route 6
Visnafylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.